molecular formula C8H8I2 B14001872 1,3-Bis(iodomethyl)benzene CAS No. 7379-87-5

1,3-Bis(iodomethyl)benzene

Cat. No.: B14001872
CAS No.: 7379-87-5
M. Wt: 357.96 g/mol
InChI Key: XCJLUKSDTOVKII-UHFFFAOYSA-N
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Description

1,3-Bis(iodomethyl)benzene is an organic compound with the molecular formula C8H8I2. It consists of a benzene ring substituted with two iodomethyl groups at the 1 and 3 positions. This compound is of interest due to its utility in organic synthesis and its role as a building block for more complex molecules.

Preparation Methods

1,3-Bis(iodomethyl)benzene can be synthesized through a metathesis reaction from its dibromo analogue. The process involves the reaction of 1,3-bis(bromomethyl)benzene with sodium iodide in acetone, resulting in the substitution of bromine atoms with iodine atoms . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Chemical Reactions Analysis

1,3-Bis(iodomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiourea.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds. For example, it can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to 1,3-bis(methyl)benzene using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Bis(iodomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis(iodomethyl)benzene in chemical reactions involves the activation of the iodomethyl groups. The iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing nature of the iodine atoms, which makes the carbon atoms more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

1,3-Bis(iodomethyl)benzene can be compared with other similar compounds such as 1,2-bis(iodomethyl)benzene and 1,4-bis(iodomethyl)benzene:

    1,2-Bis(iodomethyl)benzene: This compound has the iodomethyl groups at the 1 and 2 positions.

    1,4-Bis(iodomethyl)benzene: With iodomethyl groups at the 1 and 4 positions, this compound is used in the synthesis of polymers and aromatic spacers.

This compound is unique due to its meta positioning, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

7379-87-5

Molecular Formula

C8H8I2

Molecular Weight

357.96 g/mol

IUPAC Name

1,3-bis(iodomethyl)benzene

InChI

InChI=1S/C8H8I2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2

InChI Key

XCJLUKSDTOVKII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CI)CI

Origin of Product

United States

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